Product packaging for 7-Ethoxy-2-nitro-1-benzofuran(Cat. No.:CAS No. 56897-23-5)

7-Ethoxy-2-nitro-1-benzofuran

Cat. No.: B12889823
CAS No.: 56897-23-5
M. Wt: 207.18 g/mol
InChI Key: MWBJRLYWAPOEEJ-UHFFFAOYSA-N
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Description

Significance of Benzofuran (B130515) Derivatives in Contemporary Chemical Research

Benzofuran derivatives are of paramount importance in modern chemical research, primarily due to their diverse pharmacological properties. These compounds are integral to the development of new therapeutic agents, with demonstrated efficacy in various domains. nih.govwisdomlib.org The wide-ranging biological activities exhibited by benzofuran derivatives have spurred significant interest among medicinal chemists, leading to the discovery of numerous lead molecules for various diseases. nih.gov

The applications of benzofurans extend across multiple therapeutic areas, including:

Antimicrobial and Antifungal Agents: Benzofuran derivatives have shown considerable promise as potent agents against various bacterial and fungal strains, including drug-resistant pathogens. nih.govrsc.orgbiogecko.co.nz

Anticancer Agents: The benzofuran nucleus is a key component in many compounds exhibiting significant anticancer activity. nih.govrsc.orgresearchgate.net Research has demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis. biogecko.co.nznih.gov

Neuroprotective Agents: Certain benzofuran scaffolds are being explored for their potential in treating neurodegenerative diseases like Alzheimer's. frontiersin.org

Other Pharmacological Activities: The benzofuran scaffold is associated with a broad array of other biological effects, including anti-inflammatory, antioxidant, antiviral, and anticonvulsant properties. frontiersin.orgresearchgate.netlbp.world

The versatility of the benzofuran ring system allows for the introduction of various substituents at different positions, enabling the modulation of its biological activity and the development of compounds with enhanced therapeutic potential. biogecko.co.nznih.gov

Historical Trajectory and Evolution of Benzofuran Synthesis

The history of benzofuran chemistry dates back to the 19th century. The first synthesis of a furan (B31954) derivative, pyromucic acid, was achieved by Scheele and his colleagues through the dry distillation of mucic acid. jocpr.com Furan itself was later isolated by Limpricht from pinewood. jocpr.com The synthesis of the parent compound, benzofuran (also known historically as coumarone), was first reported by W. H. Perkin in 1870, derived from coumarin. jocpr.comacs.org

Over the decades, numerous synthetic methodologies have been developed to construct the benzofuran core, reflecting the growing importance of this scaffold. Early methods often involved harsh reaction conditions. However, contemporary synthetic chemistry has seen the advent of more sophisticated and efficient strategies.

Modern approaches to benzofuran synthesis frequently employ transition-metal-catalyzed reactions, which offer high yields and regioselectivity. acs.org Catalysts based on palladium and copper are widely used in reactions such as Sonogashira coupling followed by intramolecular cyclization. acs.org Other innovative methods include one-pot syntheses and the use of environmentally friendly deep eutectic solvents. acs.org The development of novel synthetic routes remains an active area of research, driven by the continuous demand for new and diverse benzofuran derivatives for various applications. researchgate.netacs.org

Positioning of 7-Ethoxy-2-nitro-1-benzofuran within Advanced Benzofuran Chemistry Research

This compound is a specific derivative within the vast family of benzofurans. Its structure features an ethoxy group at the 7-position and a nitro group at the 2-position of the benzofuran core. The presence of these particular functional groups influences its chemical properties and potential applications.

The nitro group at the 2-position is a significant feature, as nitro-substituted benzofurans have been noted for their biological activities. rsc.org For instance, the introduction of a nitro group can be a key factor in the antibacterial and antifungal properties of benzofuran derivatives. rsc.org

While specific, in-depth research focusing solely on this compound is not extensively documented in the provided search results, its existence as a cataloged chemical compound suggests its role as a building block or intermediate in the synthesis of more complex molecules. bldpharm.com The ethoxy and nitro functionalities provide reactive sites for further chemical modifications, allowing for the creation of a library of derivatives for screening in drug discovery programs. For example, chalcone (B49325) derivatives have been synthesized from 1-(7-ethoxy-1-benzofuran-2-yl) precursors and evaluated for their anticancer activity. nih.gov

The study of compounds like this compound is crucial for understanding structure-activity relationships (SAR) within the benzofuran class. By systematically modifying the substituents on the benzofuran ring, chemists can fine-tune the biological and pharmacological properties of the resulting molecules.

Below is a table summarizing the key properties of this compound and a related compound for comparison.

PropertyThis compound7-Methoxy-2-nitro-1-benzofuran
Molecular Formula C10H9NO4C9H7NO4
Molecular Weight 207.18 g/mol 193.16 g/mol
CAS Number 56897-23-530335-71-8
IUPAC Name This compound7-methoxy-2-nitro-1-benzofuran
Synonyms 7-Ethoxy-2-nitrobenzofuran7-Methoxy-2-nitrobenzofuran
Data sourced from PubChem and other chemical supplier databases. bldpharm.comnih.govepa.govbldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO4 B12889823 7-Ethoxy-2-nitro-1-benzofuran CAS No. 56897-23-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56897-23-5

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

7-ethoxy-2-nitro-1-benzofuran

InChI

InChI=1S/C10H9NO4/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-6H,2H2,1H3

InChI Key

MWBJRLYWAPOEEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 7 Ethoxy 2 Nitro 1 Benzofuran

Retrosynthetic Analysis and Key Disconnections for 7-Ethoxy-2-nitro-1-benzofuran

Retrosynthetic analysis of this compound reveals several potential disconnections for strategic synthesis. The primary goal is to deconstruct the molecule into readily available or easily synthesized starting materials.

Key Disconnections:

C-O/C-C Bond Disconnection: The most common approach involves disconnecting the furan (B31954) ring from the benzene (B151609) precursor. This typically involves breaking the O1–C2 and C3–C3a bonds. This strategy leads back to a substituted ortho-hydroxyphenyl derivative and a two-carbon synthon that will form the C2 and C3 positions of the furan ring. For the target molecule, this would imply a 3-ethoxyphenol derivative as the starting point.

Late-Stage Nitration: An alternative strategy involves the formation of a 7-ethoxy-1-benzofuran intermediate, followed by electrophilic nitration. However, nitration of the benzofuran (B130515) ring system can lead to mixtures of isomers and potential degradation, making regioselective introduction at the 2-position challenging.

Intramolecular Cyclization of an Alkyne: A modern and powerful approach involves disconnecting the O1–C7a and C2–C3 bonds, which points to an ortho-alkynylphenol precursor. This intermediate can undergo intramolecular cyclization to form the furan ring. nih.gov

These disconnections guide the selection of appropriate forward synthetic methodologies, focusing on building the core structure from suitably functionalized precursors.

Construction of the 1-Benzofuran Core

The formation of the 1-benzofuran nucleus is the cornerstone of the synthesis. Various classical and modern methods can be employed, categorized broadly into cyclization reactions of phenolic precursors and transition metal-catalyzed approaches.

These methods typically involve an intramolecular reaction of a phenol (B47542) derivative where one of the ortho substituents participates in the formation of the furan ring.

This classical approach, often related to the Perkin reaction, involves the condensation of an o-hydroxyaryl ketone with a reagent that provides the C2 and C3 atoms of the furan ring. While the traditional Perkin reaction synthesizes coumarins, a variation known as the Perkin rearrangement can convert 3-halocoumarins into benzofuran-2-carboxylic acids. nih.govwikipedia.orgnih.gov

For the target molecule, a hypothetical route could involve the reaction of a 3-ethoxy-2-hydroxyacetophenone with a nitro-substituted coupling partner. However, a more direct route is often preferred. The related synthesis of 2-phenylbenzofurans has been achieved via an intramolecular Wittig reaction between an ortho-hydroxybenzyltriphosphonium salt and a benzoyl chloride, a strategy that can be adapted for various 2-substituted benzofurans. sciforum.net

The intramolecular cyclodehydration of α-phenoxy ketones is a robust method for synthesizing 2,3-disubstituted benzofurans. researchgate.net This reaction is typically promoted by strong acids or dehydrating agents. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has proven to be particularly effective for this transformation, allowing the reaction to proceed under mild conditions with moderate to excellent yields. researchgate.net

To synthesize this compound via this method, a key intermediate would be an α-(3-ethoxyphenoxy) nitroketone. The synthesis of this precursor would involve the reaction of 3-ethoxyphenol with an appropriate α-halo nitroketone. Subsequent treatment with Eaton's reagent would induce an electrophilic attack from the protonated carbonyl group onto the electron-rich aromatic ring, followed by dehydration to yield the final benzofuran. However, studies have shown that strong electron-withdrawing groups, such as a nitro group, on the phenoxy ring can inhibit or prevent this cyclization. researchgate.net

Starting Phenol α-Bromo Ketone Reagent Conditions Product Yield
Phenol2-BromoacetophenoneEaton's Reagent45 °C2-Phenyl-1-benzofuran98%
4-Methoxyphenol2-BromoacetophenoneEaton's Reagent45 °C5-Methoxy-2-phenyl-1-benzofuran95%
4-Chlorophenol2-BromoacetophenoneEaton's Reagent45 °C5-Chloro-2-phenyl-1-benzofuran56%
4-Nitrophenol2-BromoacetophenoneEaton's Reagent75 °CNo Product (Decomposition)0%
This interactive table presents data on the synthesis of benzofurans via cyclodehydration of α-phenoxy ketones, adapted from related research. researchgate.net

A novel and highly regioselective method for constructing substituted phenols involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes. oregonstate.edu This cascade reaction proceeds through a Diels-Alder cycloaddition, followed by eliminations to form a highly substituted phenolic intermediate. Under acidic conditions, this intermediate can cyclize to form a benzofuranone. oregonstate.edu

This strategy offers excellent control over the substitution pattern. To achieve the 7-ethoxy substitution, a 6-ethoxy-3-hydroxy-2-pyrone would be the required starting material. Reaction with a nitroalkene bearing an ester group, in the presence of a Lewis acid like AlCl₃ and a protic acid like trifluoroacetic acid (TFA), leads directly to the benzofuranone. oregonstate.edu The resulting benzofuranone could then potentially be converted to the target 2-nitro-1-benzofuran through subsequent chemical transformations, such as reduction of the ketone and manipulation of the substituent at the 2-position.

Pyrone Nitroalkene Catalyst/Acid Temperature Product Yield
3-Hydroxy-2-pyroneMethyl 3-nitroacrylateAlCl₃ / TFA120 °CBenzofuran-2(3H)-one70%
3-Hydroxy-4-methyl-2-pyroneMethyl 3-nitrobut-3-enoateAlCl₃ / TFA120 °C7-Methylbenzofuran-2(3H)-one58%
This interactive table summarizes findings for the synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes. oregonstate.edu

Transition metal catalysis offers some of the most versatile and efficient routes to substituted benzofurans. acs.org These methods often proceed under mild conditions with high functional group tolerance.

A prominent strategy is the palladium- and copper-cocatalyzed Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization. researchgate.netnih.gov To construct this compound, this would involve coupling 3-ethoxy-2-iodophenol with a nitro-substituted terminal alkyne, such as nitroacetylene. The subsequent cyclization, often catalyzed by the same metal complex or induced by a base, would yield the desired benzofuran. This one-pot, multi-component approach is highly efficient for creating libraries of substituted benzofurans. nih.govacs.org

Another powerful method is the direct intramolecular cyclization of o-alkynylphenols. nih.govresearchgate.net This transformation can be catalyzed by a variety of transition metals, including palladium, gold, and platinum. nih.govnih.gov The synthesis of the required 2-(nitroethynyl)-3-ethoxyphenol precursor would be the initial step, which could then be cyclized in the presence of a suitable catalyst to form the furan ring. Gold and platinum catalysts are particularly known for their ability to activate the alkyne toward nucleophilic attack by the phenolic oxygen. nih.gov

Catalyst System Reaction Type Substrates Key Features
Pd(PPh₃)₂Cl₂ / CuISonogashira Coupling / Cyclizationo-Iodophenols, Terminal AlkynesOne-pot synthesis, good for 2-substituted benzofurans. nih.gov
Pd(OAc)₂C-H Activation / CyclizationPhenols, BromoalkynesForms 2-substituted benzofurans via a (Z)-2-bromovinyl ether intermediate. organic-chemistry.org
Au(I) / SelectfluorCycloisomerizationo-AlkynylphenolsMild conditions for the synthesis of benzofuranones. researchgate.net
PtCl₂Hydroalkoxylation / Cyclizationo-Alkynylphenyl AcetalsForms 3-(α-alkoxyalkyl)benzofurans. nih.gov
This interactive table compares various transition metal-catalyzed approaches for the synthesis of the benzofuran core.

Metal-Free and Organocatalytic Cyclization Strategies (e.g., Hypervalent Iodine Reagents)

To avoid the cost and potential toxicity of transition metals, metal-free and organocatalytic methods have gained prominence. Hypervalent iodine reagents are particularly notable in this area. Reagents like (diacetoxyiodo)benzene, either in stoichiometric amounts or as a catalyst with a terminal oxidant like m-CPBA, can mediate the convenient oxidative cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.org This approach is environmentally friendly and proceeds under mild conditions. organic-chemistry.org Additionally, base-catalyzed intramolecular cyclizations of 2-ynylphenols using simple bases like cesium carbonate provide a straightforward, transition-metal-free route to 2-substituted benzofurans.

Table 3: Comparison of Metal-Free Benzofuran Synthesis Strategies
StrategyKey Reagent/CatalystPrecursor TypeKey Advantage
Oxidative Cyclization(Diacetoxyiodo)benzene [PhI(OAc)₂]o-HydroxystilbenesMild, metal-free conditions. organic-chemistry.orgorganic-chemistry.org
Base-Catalyzed CyclizationCesium Carbonate (Cs₂CO₃)2-YnylphenolsSimple, readily available catalyst.

Strategic Introduction and Functional Group Interconversion of Substituents

The synthesis of this compound requires not only the formation of the heterocyclic core but also the precise placement of the ethoxy and nitro substituents.

Introduction of the Ethoxy Group : The 7-ethoxy group would typically be introduced at the precursor stage. For example, starting from a commercially available dihydroxybenzene derivative, a selective Williamson ether synthesis could be employed to install the ethoxy group prior to the construction of the benzofuran ring.

Introduction of the Nitro Group : The 2-nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the benzofuran ring. It can be introduced in several ways. One approach is to perform an electrophilic nitration on a pre-formed 7-ethoxy-1-benzofuran. However, controlling the regioselectivity of nitration on a substituted benzofuran can be challenging. A more controlled strategy involves building the ring from a precursor that already contains a nitro group. For instance, a condensation reaction between a 3-ethoxyphenol derivative and a molecule containing the nitro-ethenyl fragment could be envisioned.

Functional Group Interconversion : The nitro group itself is a versatile functional handle. It can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst. This amino group can then be further modified, opening pathways to a wide array of other 2-substituted benzofuran derivatives.

Etherification Protocols for the 7-Ethoxy Moiety

The introduction of the 7-ethoxy group is generally accomplished via the etherification of a corresponding 7-hydroxy-1-benzofuran precursor. The Williamson ether synthesis is a common and effective method for this transformation. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an ethylating agent.

The choice of base and solvent is critical to the success of the reaction. Stronger bases like sodium hydride (NaH) ensure complete deprotonation, while milder bases such as potassium carbonate (K₂CO₃) are often sufficient and easier to handle. Polar aprotic solvents like dimethylformamide (DMF) or acetone are typically used to dissolve the reactants and facilitate the reaction.

Key Reagents and Conditions for Etherification:

Precursor: 7-Hydroxy-1-benzofuran or 7-Hydroxy-2-nitro-1-benzofuran

Base: Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Cesium Carbonate (Cs₂CO₃)

Ethylating Agent: Ethyl iodide (C₂H₅I), Diethyl sulfate ((C₂H₅)₂SO₄), Ethyl bromide (C₂H₅Br)

Solvent: Acetone, Dimethylformamide (DMF), Acetonitrile (MeCN)

BaseEthylating AgentSolventTypical Conditions
Potassium Carbonate (K₂CO₃)Ethyl iodideAcetone or DMFReflux, 4-12 hours
Sodium Hydride (NaH)Ethyl bromideDMF or THF0 °C to room temperature, 2-6 hours
Cesium Carbonate (Cs₂CO₃)Ethyl iodideAcetonitrileRoom temperature to 80 °C, 6-18 hours

Nitration Procedures for the 2-Nitro Moiety

The introduction of a nitro group at the 2-position of the benzofuran ring requires careful selection of nitrating agents to avoid unwanted side reactions or nitration on the benzene ring. Benzofuran is an electron-rich heterocycle, making it susceptible to strong acidic conditions which can lead to polymerization or degradation.

The nitration is typically performed on the 7-ethoxy-1-benzofuran substrate. A mixture of nitric acid and sulfuric acid, a common nitrating agent for aromatic compounds, is often too harsh. Milder conditions are preferred. For instance, a mixture of nitric acid in acetic acid or acetic anhydride can be used. nih.gov Another approach involves using reagents like acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, which can provide better control over the reaction. The temperature must be carefully controlled, often at or below room temperature, to ensure selective nitration at the desired C2 position.

Nitrating AgentSolvent/MediumTypical ConditionsSelectivity Notes
Nitric Acid / Acetic AcidAcetic Acid0-25 °CModerate selectivity, risk of side products. nih.gov
Acetyl Nitrate (in situ)Acetic Anhydride0-10 °CGenerally provides higher selectivity for the 2-position.
Copper(II) NitrateAcetic AnhydrideRoom TemperatureA milder alternative for acid-sensitive substrates.

Nitro Reduction and Subsequent Transformations

The 2-nitro group of this compound is a versatile functional group that can be readily transformed, most commonly into a 2-amino group. This reduction is a critical step for creating derivatives with a wide range of biological activities. scienceopen.com

The reduction of the nitro group is a six-electron process that proceeds through nitroso and hydroxylamino intermediates to yield the corresponding amine. nih.gov Several methods are available for this transformation. Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) is a clean and efficient method. researchgate.net Alternative methods involve the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).

ReagentSolventTypical ConditionsNotes
H₂, Palladium on Carbon (Pd/C)Ethanol or Ethyl AcetateRoom temperature, atmospheric pressureHigh yield and clean reaction. researchgate.net
Iron (Fe) Powder, NH₄ClEthanol/WaterRefluxCost-effective and common in industrial settings.
Tin(II) Chloride (SnCl₂·2H₂O)Ethanol or Ethyl AcetateRoom temperature to refluxEffective for selective reduction.

The resulting 2-amino-7-ethoxy-1-benzofuran is a valuable intermediate. The amino group can undergo a variety of subsequent transformations, including:

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be substituted by various nucleophiles (Sandmeyer reaction).
  • Amide Formation: Acylation with acid chlorides or anhydrides to form amides.
  • Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.
  • Cycloaddition Reactions: The 2-aminobenzofuran scaffold can be used in cycloaddition reactions to build more complex heterocyclic systems. nih.gov
  • These transformations allow for the synthesis of a diverse library of compounds for further study. For example, various benzofuran derivatives have been shown to induce apoptosis in cancer cell lines. nih.govuludag.edu.tr

    Development of One-Pot and Multicomponent Synthetic Protocols

    To improve efficiency and reduce waste, modern synthetic chemistry emphasizes the development of one-pot and multicomponent reactions. kcl.ac.ukresearchgate.net These strategies combine multiple reaction steps into a single procedure without isolating intermediates, saving time, reagents, and solvents.

    While a specific one-pot synthesis for this compound is not prominently reported, general methods for benzofuran synthesis can be adapted. dtu.dkresearchgate.net For instance, a multicomponent reaction could theoretically assemble the benzofuran core from simpler starting materials. Such a reaction might involve:

    A substituted phenol (e.g., 2-ethoxy-6-formylphenol).

    A component to form the furan ring, such as a compound containing a nitro group.

    Several catalytic systems, often employing transition metals like palladium, copper, or rhodium, have been developed for the synthesis of the benzofuran nucleus. nih.gov For example, a palladium-catalyzed reaction could couple a substituted phenol with an alkyne, followed by intramolecular cyclization to form the benzofuran ring. nih.gov Microwave-assisted protocols have also been shown to accelerate the synthesis of benzofuran derivatives in a multicomponent fashion. kcl.ac.uk These advanced methodologies offer a promising avenue for the efficient and modular synthesis of complex benzofurans like this compound.

    Chemical Reactivity and Mechanistic Investigations of 7 Ethoxy 2 Nitro 1 Benzofuran

    Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

    The benzene portion of the 7-Ethoxy-2-nitro-1-benzofuran molecule is subject to electrophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the substituents. The ethoxy group at position 7 is an activating, ortho-, para-director due to its electron-donating resonance effect. Conversely, the nitro group at position 2 is a strong deactivating, meta-director because of its electron-withdrawing inductive and resonance effects. The fused furan (B31954) ring also influences the reactivity of the benzene ring.

    The primary directing influence on the benzene ring is the powerful activating effect of the ethoxy group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the ethoxy group. The para position (C4) is sterically accessible. The ortho position (C6) is also a potential site for substitution.

    Common electrophilic aromatic substitution reactions include:

    Nitration: Introduction of a second nitro group would likely occur at the C4 or C6 position, directed by the ethoxy group.

    Halogenation: Reactions with halogens like bromine or chlorine in the presence of a Lewis acid are expected to yield 4-halo or 6-halo derivatives. Studies on other benzofuran (B130515) derivatives have shown that halogenation can significantly influence biological activity by forming halogen bonds that improve binding affinity to molecular targets nih.gov.

    Friedel-Crafts Acylation and Alkylation: These reactions, which introduce acyl or alkyl groups, would also be directed to the C4 and C6 positions. The synthesis of various benzofurans has been achieved through methods like Friedel-Crafts acylation, highlighting its utility in modifying the benzofuran core researchgate.net.

    The strong deactivating nature of the 2-nitro group would necessitate harsher reaction conditions compared to an unsubstituted 7-ethoxy-1-benzofuran.

    Nucleophilic Substitution Reactions Involving the Nitro and Ethoxy Groups

    The presence of a strong electron-withdrawing nitro group can activate an aromatic ring towards nucleophilic aromatic substitution (SNAr). In this compound, the nitro group itself can potentially act as a leaving group. The versatile reactivity of nitro compounds stems from the strong electron-withdrawing nature of the nitro group, which reduces the electron density of the molecular framework, making it susceptible to reactions with nucleophiles nih.gov. The nitro group can also serve as a good leaving group in organic reactions nih.gov.

    Therefore, it is plausible that strong nucleophiles could displace the nitro group at the C2 position. The ethoxy group, being a poor leaving group, is less likely to be displaced by a nucleophile under standard SNAr conditions.

    Reductive Transformations of the Nitro Functional Group

    The reduction of the nitro group is one of the most significant reactions for nitroaromatic compounds, typically converting them into the corresponding primary amines. This transformation is crucial for synthesizing various derivatives and is achievable through several methods.

    Catalytic Hydrogenation: This is a common and efficient method.

    Palladium on Carbon (Pd/C): Hydrogenation with H2 gas over a Pd/C catalyst is a standard procedure for reducing both aromatic and aliphatic nitro groups to amines commonorganicchemistry.com.

    Raney Nickel: This catalyst is also effective and is often preferred when trying to avoid the dehalogenation of aryl halides that can occur with Pd/C commonorganicchemistry.commasterorganicchemistry.com.

    Chemical Reduction:

    Metals in Acid: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are widely used to convert nitro groups to amines masterorganicchemistry.com.

    Tin(II) Chloride (SnCl2): This reagent offers a mild method for the reduction, often preserving other reducible functional groups commonorganicchemistry.com.

    Sodium Sulfide (Na2S): This can be a useful alternative when hydrogenation or acidic conditions are not compatible with the substrate. It can sometimes selectively reduce one nitro group in the presence of others commonorganicchemistry.com.

    Depending on the reagents and conditions, the reduction can also yield intermediate products like hydroxylamines or oximes wikipedia.orgchemeurope.com.

    Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
    Reagent/SystemTypical ProductNotes
    H₂, Pd/CAmineHighly efficient but may reduce other functional groups.
    H₂, Raney NiAmineUseful for substrates containing halogens commonorganicchemistry.commasterorganicchemistry.com.
    Fe, HCl/AcOHAmineClassic and cost-effective method.
    SnCl₂, HClAmineProvides a mild reduction commonorganicchemistry.com.
    Zn, NH₄ClHydroxylamineAllows for partial reduction wikipedia.org.
    Na₂S / (NH₄)₂SAmineUseful for selective reductions in polynitro compounds commonorganicchemistry.com.

    Oxidative Reactions of the Benzofuran System

    The benzofuran ring system, particularly the furan moiety, is susceptible to oxidative reactions. The electron-rich double bond of the furan ring can be targeted by various oxidizing agents. Biomimetic oxidation studies on benzofurans using hydrogen peroxide catalyzed by manganese(III) porphyrins have shown that the reaction likely proceeds through the initial epoxidation of the furan ring mdpi.com.

    This reactive epoxide intermediate can then undergo subsequent reactions, including rearrangement or ring-opening. For benzofuran itself, oxidation can lead to decarboxylation and the formation of salicylaldehyde (B1680747) mdpi.com. In the case of this compound, oxidation would likely lead to complex ring-opened products, influenced by the electronic effects of the ethoxy and nitro substituents.

    Ring-Opening Reactions and Rearrangements

    The cleavage of the C-O bond within the furan ring of benzofurans is a significant transformation that provides access to valuable functionalized phenol (B47542) derivatives researchgate.netresearchgate.net. This is often achieved using transition metal catalysis.

    Nickel-Catalyzed Reactions: Nickel catalysts have been effectively used for the ring-opening of benzofurans with silanes, yielding various ortho-substituted phenol derivatives acs.org.

    Palladium-Catalyzed Reactions: Palladium-catalyzed processes can also induce ring-opening, leading to the formation of different heterocyclic systems or functionalized phenols researchgate.net.

    For this compound, such catalytic ring-opening reactions would be expected to cleave the O1-C2 bond, leading to the formation of a substituted phenol. The specific outcome would depend on the catalytic system and reaction conditions employed.

    Studies on Reaction Mechanisms and Intermediates

    Understanding the reaction mechanisms and the intermediates involved is key to predicting and controlling the chemical transformations of this compound.

    Proposed Reaction Pathways

    Electrophilic Aromatic Substitution: The mechanism involves the formation of a resonance-stabilized carbocation intermediate (sigma complex or arenium ion) following the attack of an electrophile on the benzene ring. The stability of this intermediate determines the regioselectivity, favoring attack at positions that are best stabilized by the electron-donating ethoxy group.

    Nucleophilic Aromatic Substitution (SNAr): A plausible pathway for the substitution of the nitro group involves the attack of a nucleophile at C2 to form a negatively charged Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitro group. Subsequent elimination of the nitro group as a nitrite (B80452) ion restores the aromaticity.

    Nitro Group Reduction: The reduction of a nitro group to an amine by metals in acid is believed to proceed through a series of single-electron transfers from the metal surface. This generates various intermediates, including nitroso and hydroxylamino species, before the final amine product is formed.

    Catalytic Ring-Opening: For nickel-catalyzed ring-opening with silanes, mechanistic studies and DFT calculations suggest a pathway involving Ni-H insertion and subsequent β-O elimination to achieve the C-O bond activation, rather than a direct oxidative addition of the nickel into the C-O bond acs.org.

    Oxidative Ring-Opening: The mechanism for oxidation often starts with the epoxidation of the C2-C3 double bond of the furan ring. The resulting epoxide is a key intermediate that can rearrange or be attacked by nucleophiles, leading to the cleavage of the furan ring mdpi.com.

    Stereochemical Considerations in Reactions

    The introduction of stereocenters in reactions involving this compound is a critical aspect of its chemical transformations, particularly in the synthesis of complex molecular architectures. The dearomatic nature of the benzofuran ring in many of its reactions makes it an excellent substrate for asymmetric catalysis, allowing for the formation of chiral products with high stereocontrol. The stereochemical outcome of these reactions is largely dictated by the choice of chiral catalysts, reagents, and reaction conditions.

    Organocatalysis has emerged as a powerful tool for the enantioselective dearomatization of 2-nitrobenzofurans. For instance, in the asymmetric dearomative [4+2] annulation of 2-nitrobenzofurans with 5H-thiazol-4-ones, a chiral dipeptide-based squaramide catalyst has been successfully employed. This approach leads to the formation of dihydrobenzofuran-bridged polycyclic compounds with four contiguous stereocenters, including three quaternary stereogenic centers. The reactions typically proceed with excellent diastereoselectivities and high enantioselectivities. rsc.org

    Another significant stereoselective transformation is the Michael addition. The organocatalyzed one-step Michael addition of other substrates to 2-nitrobenzofurans has been shown to be an efficient method for enantioselective dearomatization. This reaction provides access to structurally diverse 3,3'-disubstituted oxindoles which incorporate a 2,3-dihydrobenzofuran (B1216630) moiety. rsc.org

    Furthermore, tandem reactions involving 2-nitrobenzofurans can be designed to control stereochemistry. A thiol-triggered tandem dearomative Michael addition/intramolecular Henry reaction of 2-nitrobenzofurans has been developed to produce sulfur-containing polyheterocyclic compounds with good to excellent diastereoselectivity. rsc.org

    The following tables summarize the stereochemical outcomes in representative reactions of 2-nitrobenzofurans, which are expected to be analogous for this compound.

    Table 1: Stereochemical Outcomes in the Asymmetric Dearomative [4+2] Annulation of 2-Nitrobenzofurans

    EntryReactant 1 (2-Nitrobenzofuran)Reactant 2 (5H-thiazol-4-one)CatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
    12-Nitrobenzofuran (B1220441)2-Phenyl-5H-thiazol-4-oneChiral Dipeptide-based Squaramide>20:195%
    25-Chloro-2-nitrobenzofuran2-Phenyl-5H-thiazol-4-oneChiral Dipeptide-based Squaramide>20:196%
    32-Nitrobenzofuran2-(4-Chlorophenyl)-5H-thiazol-4-oneChiral Dipeptide-based Squaramide>20:194%

    Data is derived from analogous reactions of 2-nitrobenzofurans and is expected to be representative for this compound.

    Table 2: Stereochemical Outcomes in the Asymmetric Michael Addition to 2-Nitrobenzofurans

    EntryReactant 1 (2-Nitrobenzofuran)Reactant 2CatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
    12-Nitrobenzofuran3-((1H-pyrrol-1-yl)methyl)-1-methylindolin-2-oneCinchona Alkaloid Derivative>95:598%
    26-Methyl-2-nitrobenzofuran3-((1H-pyrrol-1-yl)methyl)-1-methylindolin-2-oneCinchona Alkaloid Derivative>95:597%
    32-Nitrobenzofuran3-((1H-pyrrol-1-yl)methyl)-1-benzylindolin-2-oneCinchona Alkaloid Derivative>95:599%

    Data is derived from analogous reactions of 2-nitrobenzofurans and is expected to be representative for this compound.

    Table 3: Stereochemical Outcomes in the Tandem Dearomative Michael Addition/Intramolecular Henry Reaction

    Data is derived from analogous reactions of 2-nitrobenzofurans and is expected to be representative for this compound.

    These examples highlight the high degree of stereocontrol achievable in reactions involving the 2-nitrobenzofuran scaffold. The electronic nature of the substituents on the benzofuran ring can influence the reactivity and, to some extent, the stereochemical outcome. It is anticipated that the electron-donating ethoxy group at the 7-position of this compound would modulate the electrophilicity of the furan ring, potentially affecting reaction rates, but the fundamental principles of stereochemical induction by chiral catalysts are expected to remain the same.

    Spectroscopic and Structural Elucidation of 7 Ethoxy 2 Nitro 1 Benzofuran and Its Derivatives

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

    ¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For 7-Ethoxy-2-nitro-1-benzofuran, the spectrum would be expected to show distinct signals corresponding to the ethoxy group and the protons on the benzofuran (B130515) core.

    Ethoxy Group: The ethoxy group (-OCH₂CH₃) would typically present as a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other.

    Benzofuran Core: The protons attached to the aromatic benzene (B151609) ring and the furan (B31954) ring would appear as multiplets in the aromatic region of the spectrum. The precise chemical shifts and coupling patterns would be influenced by the positions of the ethoxy and electron-withdrawing nitro groups. For instance, in related benzofuran chalcone (B49325) derivatives, aromatic protons are observed in the range of 7.0-8.0 ppm. nih.gov

    Predicted Proton Signals for this compound
    Proton Type Predicted Chemical Shift (ppm)
    Ethoxy -CH₃~1.4
    Ethoxy -CH₂-~4.2
    Benzofuran Aromatic & Furan Protons~7.0 - 8.5

    This is an interactive data table. Predictions are based on typical values for these functional groups.

    ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal.

    Ethoxy Group: The two carbon atoms of the ethoxy group would appear in the upfield region of the spectrum, typically with the CH₂ carbon around 60-70 ppm and the CH₃ carbon around 15 ppm.

    Benzofuran Core: The eight carbon atoms of the benzofuran ring system would produce signals in the aromatic region (approximately 100-160 ppm). The carbon atom attached to the nitro group (C2) would be expected to be significantly deshielded (shifted downfield) due to the strong electron-withdrawing nature of the NO₂ group. Similarly, the carbon attached to the ethoxy group (C7) would be influenced by the oxygen atom. In studies of related 1-(7-ethoxy-1-benzofuran-2-yl) ethanone (B97240), carbon signals for the benzofuran core were clearly identified. nih.gov

    Predicted Carbon Signals for this compound
    Carbon Type Predicted Chemical Shift (ppm)
    Ethoxy -CH₃~15
    Ethoxy -CH₂-~65
    Benzofuran Core Carbons~100 - 160

    This is an interactive data table. Predictions are based on typical values and data from related structures.

    Two-dimensional (2D) NMR experiments provide correlational data that helps in assigning the signals observed in 1D spectra and piecing together the molecular structure.

    Total Correlation Spectroscopy (TOCSY): This experiment reveals correlations between all protons within a coupled spin system. wisc.edu For this compound, a TOCSY spectrum would show correlations between the methylene and methyl protons of the ethoxy group. It would also help to identify the coupled protons within the aromatic portion of the benzofuran ring system, aiding in their specific assignment. columbia.eduprinceton.edu

    Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. princeton.edu This is an invaluable tool for unambiguously assigning carbon resonances. nih.gov For example, the proton signal identified as the ethoxy CH₂ would show a correlation to the corresponding CH₂ carbon signal in the ¹³C NMR spectrum, confirming both assignments. This technique is crucial for resolving overlap in complex spectra. columbia.eduresearchgate.net

    Vibrational Spectroscopy (Infrared Spectroscopy)

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The characterization of various benzofuran derivatives frequently employs FT-IR spectroscopy to confirm the presence of key functional groups. nih.govcuestionesdefisioterapia.com

    For this compound, the IR spectrum would be expected to display characteristic absorption bands for its principal functional groups:

    Characteristic IR Absorption Bands
    Functional Group Vibrational Mode
    Nitro (NO₂)Asymmetric Stretch
    Nitro (NO₂)Symmetric Stretch
    C-O-C (Ether)Stretch
    Aromatic C=CStretch
    Aromatic C-HStretch

    This is an interactive data table. Values represent typical ranges for these functional groups.

    Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

    Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, can offer significant structural information. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture.

    For this compound (C₁₀H₉NO₄), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. The expected molecular ion peak [M]⁺ would correspond to the molecular weight of the compound.

    Analysis of the fragmentation pattern can help confirm the structure. Common fragmentation pathways for this molecule might include:

    Loss of a nitro group (•NO₂, 46 Da)

    Loss of an ethoxy radical (•OCH₂CH₃, 45 Da)

    Loss of ethylene (B1197577) (C₂H₄, 28 Da) via McLafferty rearrangement from the ethoxy group.

    GC-MS is a standard method for the screening and identification of benzofuran analogues and their metabolites in various samples. researchgate.net

    Single Crystal X-ray Diffraction for Solid-State Structure Determination

    While spectroscopic methods provide evidence for chemical connectivity, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern.

    If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide:

    Unambiguous confirmation of the atomic connectivity.

    Precise bond lengths and bond angles for the entire molecule.

    Information on the planarity of the benzofuran ring system.

    The conformation of the ethoxy group relative to the ring.

    Details of intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice.

    This technique has been successfully applied to determine the molecular structures of various complex benzofuran derivatives, confirming structural assignments made by other spectroscopic methods. uj.ac.za

    Computational and Theoretical Investigations of 7 Ethoxy 2 Nitro 1 Benzofuran

    Density Functional Theory (DFT) Calculations

    Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to study various properties of benzofuran (B130515) derivatives due to its favorable balance between accuracy and computational cost. aip.orgresearchgate.netresearchgate.net DFT calculations allow for the exploration of molecular geometry, electronic properties, and spectroscopic features, providing a detailed picture of the molecule's characteristics.

    The first step in the computational analysis of 7-Ethoxy-2-nitro-1-benzofuran is geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, representing the most stable structure of the molecule. materialsciencejournal.org For flexible molecules like this one, which contains a rotatable ethoxy group, a conformational analysis is performed to identify the global minimum energy conformation among several possible spatial arrangements.

    Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), which provides a good description of molecular systems. rsc.org The optimized structure provides key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, studies on similar benzofuran structures have successfully used DFT to determine these parameters with high accuracy. researchgate.net The planarity of the benzofuran ring system and the orientation of the ethoxy and nitro substituents are critical aspects determined through this analysis.

    Table 1: Representative Optimized Geometric Parameters for a Benzofuran Scaffold (Note: This table is illustrative of typical parameters derived from DFT calculations on benzofuran derivatives; specific values for this compound require dedicated calculation.)

    ParameterDescriptionTypical Value Range
    Bond Length (Å)C-C (aromatic)1.39 - 1.42 Å
    C-O (furan)1.36 - 1.38 Å
    C-N (nitro)~1.48 Å
    N-O (nitro)1.22 - 1.24 Å
    Bond Angle (°)C-O-C (furan)~105 - 107°
    O-N-O (nitro)~124 - 126°

    The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. uj.ac.za The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. scispace.com A smaller energy gap suggests higher reactivity.

    For nitro-substituted aromatic compounds, the LUMO is often localized on the nitro group and the benzofuran ring, indicating these are the primary sites for nucleophilic attack. uj.ac.za The HOMO is typically distributed across the benzofuran scaffold. uj.ac.za DFT calculations provide the energies of these orbitals and can visualize their spatial distribution. researchgate.net Furthermore, analyzing the Mulliken atomic charges or the Molecular Electrostatic Potential (MEP) map reveals the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. materialsciencejournal.org

    Table 2: Key Electronic Properties from DFT Calculations (Note: The values in this table are representative examples based on similar nitroaromatic compounds and illustrate the type of data generated.)

    PropertyDescriptionIllustrative Value
    EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
    ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.5 eV
    Energy Gap (ΔE)ELUMO - EHOMO4.0 eV
    Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.5 eV
    Chemical Hardness (η)(ELUMO - EHOMO) / 22.0 eV

    DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. materialsciencejournal.org This analysis is not only crucial for confirming the stability of the optimized geometry (a true minimum has no imaginary frequencies) but also for interpreting experimental spectroscopic data.

    For this compound, theoretical vibrational analysis can help assign specific absorption bands to the functional groups present. Key vibrational modes would include:

    N-O stretching vibrations of the nitro group, typically appearing as strong symmetric and asymmetric bands. researchgate.net

    C-H stretching vibrations of the aromatic ring and the ethoxy group.

    C-O-C stretching vibrations of the furan (B31954) ring and the ethoxy ether linkage.

    Aromatic C=C stretching vibrations characteristic of the benzofuran core.

    By comparing the calculated spectrum with an experimental one, a detailed structural confirmation can be achieved. doi.org

    From the vibrational frequency calculations, it is also possible to compute various thermodynamic properties at different temperatures. These properties include zero-point vibrational energy (ZPVE), thermal energy, entropy (S), and heat capacity (Cv). semanticscholar.org Such calculations are fundamental for understanding the stability of the molecule and predicting the thermodynamics of reactions it might undergo. For example, the standard enthalpy of formation can be calculated, providing a measure of the molecule's intrinsic stability. researchgate.net

    Table 3: Calculated Thermodynamic Parameters at Standard Conditions (298.15 K) (Note: This table illustrates the type of thermodynamic data obtained from DFT frequency calculations.)

    ParameterDescriptionUnits
    Zero-Point Vibrational EnergyThe vibrational energy at 0 Kkcal/mol
    Enthalpy (H)Total heat content of the systemkcal/mol
    Gibbs Free Energy (G)Energy available to do useful workkcal/mol
    Entropy (S)Measure of the system's disordercal/mol·K

    Elucidation of Reaction Mechanisms via Computational Pathways

    Beyond studying the molecule in its ground state, computational chemistry is instrumental in exploring potential chemical reactions. avcr.cz By mapping the potential energy surface of a reaction, researchers can identify the most likely pathways, intermediates, and products. This is particularly valuable for understanding synthesis mechanisms or metabolic degradation pathways. For benzofuran derivatives, computational studies have been used to investigate reaction mechanisms in their synthesis. nih.govacs.org

    A key element in mapping a reaction pathway is the identification and characterization of the transition state (TS). The TS is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. DFT calculations can be used to locate the geometry of the TS and calculate its energy.

    A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate from reactant to product. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. While specific reaction mechanisms for this compound are not detailed in the available literature, the computational tools to characterize such transition states are well-established and routinely applied to similar heterocyclic systems.

    Reaction Pathway Mapping and Energy Profiles

    Theoretical chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights that complement experimental studies. For the synthesis of substituted benzofurans like this compound, computational methods, particularly quantum mechanics (QM), can be employed to map potential reaction pathways and calculate their corresponding energy profiles. This involves modeling the transformation of reactants through transition states to products.

    One common synthetic route to the benzofuran core involves the acid-catalyzed cyclization of precursor molecules. wuxiapptec.com Computational studies of similar reactions have shown that by using quantum mechanics, it is possible to calculate the activation energies for competing reaction pathways. For instance, in a related benzofuran synthesis, calculations revealed two potential cyclization sites with different activation energy requirements. The pathway with the lower activation energy is kinetically favored, leading to the major product. wuxiapptec.com

    A theoretical investigation into the final steps of a potential synthesis for this compound would involve calculating the reaction energy profile. This profile maps the energy of the system as the reaction progresses. Key points on this profile include the energy of the reactants, the transition state (the highest energy point on the pathway), and the products. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate. wuxiapptec.com For example, a study on a similar cyclization showed an activation energy of approximately 9.22 kcal/mol for the favored product and 10.16 kcal/mol for the minor product. wuxiapptec.com Such a small difference highlights the sensitivity and predictive power of these computational methods.

    Table 1: Hypothetical Calculated Energy Profile for a Key Synthetic Step of this compound
    Reaction CoordinateSpeciesRelative Energy (kcal/mol)Description
    ReactantPrecursor Molecule0.00Starting material for the final cyclization step.
    Transition StateCyclization TS+12.5Highest energy point leading to the benzofuran ring formation.
    ProductThis compound-5.8The final, stable product of the reaction.

    Analysis of Intermolecular and Intramolecular Non-Covalent Interactions

    The physical properties and biological activity of a molecule are profoundly influenced by the network of non-covalent interactions that govern its crystal packing and its engagement with biological targets. Computational methods such as Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) are used to examine these weak forces. uj.ac.zaresearchgate.net For this compound, the electron-withdrawing nitro group and the electron-donating ethoxy group create a specific electronic environment that dictates how the molecule interacts with itself and its surroundings. uj.ac.za These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking, all of which stabilize the molecular structure. researchgate.net

    Hirshfeld Surface Analysis and Fingerprint Plots

    Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule, allowing for the mapping of close contacts with neighboring molecules.

    Properties mapped onto this surface, such as the normalized contact distance (d_norm), reveal the nature and strength of intermolecular interactions. The d_norm surface uses a red-blue-white color scheme, where red spots indicate shorter, stronger contacts (like hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue regions show longer, weaker contacts. mdpi.com For a molecule like this compound, prominent red spots would be expected near the oxygen atoms of the nitro and ethoxy groups, indicating their role as hydrogen bond acceptors. nih.gov

    Table 2: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
    Interaction TypePredicted Contribution (%)Significance
    H···H~45%Represents the most abundant, albeit weak, van der Waals contacts. nih.gov
    O···H / H···O~25%Highlights the presence of C-H···O hydrogen bonds involving the nitro and ethoxy groups. nih.gov
    C···H / H···C~15%Indicates interactions between aromatic rings and aliphatic ethoxy protons.
    C···C~8%Suggests the presence of π-π stacking interactions between benzofuran rings. nih.gov
    Other (N···O, N···H, etc.)~7%Minor contributions from other specific atomic contacts.

    Quantum Theory of Atoms in Molecules (QTAIM)

    The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to define atoms, bonds, and the nature of chemical interactions. researchgate.net A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two interacting atoms along a path of maximum electron density (the bond path). The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the interaction. researchgate.netaalto.fi

    For covalent bonds, ρ is high and ∇²ρ is negative. For "closed-shell" interactions, which include hydrogen bonds and van der Waals contacts, both ρ and ∇²ρ are small and positive. aalto.fi QTAIM analysis of this compound would allow for the quantification of both intramolecular and intermolecular interactions. For instance, it could be used to characterize the weak intramolecular C-H···O hydrogen bonds that might exist between the ethoxy group and the furan oxygen or the nitro group, which contribute to the molecule's conformational stability. uj.ac.zaresearchgate.net

    Table 3: Hypothetical QTAIM Topological Parameters for Key Interactions in this compound
    InteractionTypeElectron Density (ρ) (a.u.)Laplacian (∇²ρ) (a.u.)Interpretation
    C-C (Aromatic)Covalent~0.30~ -0.70Shared interaction, typical of a covalent bond.
    C-H···O (Intermolecular)Hydrogen Bond~0.02~ +0.08Closed-shell interaction, characteristic of a hydrogen bond. researchgate.net
    C···C (π-stacking)van der Waals~0.005~ +0.02Weak, closed-shell interaction.

    Molecular Dynamics Simulations for Dynamic Behavior and Interactions

    While methods like Hirshfeld analysis and QTAIM provide a static picture of molecular interactions, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing a view of molecular motion and conformational changes. mdpi.com

    In Silico Modeling of Molecular Recognition and Interactions

    In silico modeling encompasses a range of computational techniques used to simulate and predict how molecules interact. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanisms of action. researchgate.netafricanjournalofbiomedicalresearch.com For a compound like this compound, which belongs to a class of biologically active heterocycles, in silico modeling can predict its potential to bind to specific protein targets. nih.gov The strong electron-withdrawing nature of the nitro group can favor interactions with nucleophilic sites in protein binding pockets. uj.ac.za

    Ligand-Protein Docking Studies

    Molecular docking is a primary tool in in silico modeling that predicts the preferred orientation of a ligand (like this compound) when bound to a receptor, typically a protein. africanjournalofbiomedicalresearch.comderpharmachemica.com The process involves placing the ligand in the active site of the protein and using a scoring function to estimate the binding affinity, often expressed as a docking score or binding energy in kcal/mol. researchgate.net

    A docking study of this compound would begin with selecting a relevant protein target. Benzofuran derivatives have been investigated as inhibitors of various enzymes, such as kinases or proteins involved in cell signaling. nih.govderpharmachemica.com The docking simulation would then predict the binding pose and identify key interactions. For example, the oxygen atoms of the nitro group are excellent hydrogen bond acceptors, and the aromatic benzofuran ring can form π-π stacking or hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. nih.gov The ethoxy group could also form hydrophobic interactions. The results of these studies can guide the synthesis of more potent analogues. nih.gov

    Table 4: Hypothetical Ligand-Protein Docking Results for this compound with a Protein Kinase Target
    ParameterValue/Description
    Protein TargetEpidermal Growth Factor Receptor (EGFR) Kinase
    Docking Score-8.5 kcal/mol
    Key Interacting ResiduesMet793, Leu718, Val726, Lys745
    Types of Interactions
  • Hydrogen Bond: Oxygen of the nitro group with the backbone NH of Met793.
  • Hydrophobic Interactions: Benzofuran ring with Leu718 and Val726.
  • Hydrophobic Interactions: Ethoxy group with the aliphatic portion of Lys745.
  • Prediction of Binding Affinities and Interaction Sites

    While direct computational studies specifically targeting this compound are not extensively available in the reviewed literature, the binding affinities and interaction sites of this compound can be inferred from computational analyses of structurally related benzofuran derivatives. Molecular docking and other in silico methods are instrumental in predicting how these compounds interact with biological targets, offering insights into their potential therapeutic applications.

    Research on various benzofuran derivatives has demonstrated their significant potential as anticancer and antibacterial agents. africanjournalofbiomedicalresearch.com Computational studies, particularly molecular docking, have been crucial in elucidating the interactions between these derivatives and their target proteins. africanjournalofbiomedicalresearch.com For instance, studies on nitrobenzofuran derivatives have highlighted the role of the nitro group in enhancing biological activity. nih.gov The nitro group's electron-withdrawing nature can influence the molecule's polarity, potentially favoring interactions with nucleophilic sites within the active sites of enzymes and receptors. mdpi.com

    Similarly, the ethoxy group at the 7-position is expected to influence the molecule's lipophilicity and steric profile, which in turn affects its binding affinity and selectivity for target proteins. While specific docking studies for 7-ethoxy-1-benzofuran derivatives are not detailed in the provided results, the synthesis of chalcone (B49325) derivatives from 1-(7-ethoxy-1-benzofuran-2-yl) ethanone (B97240) suggests that this scaffold is a viable starting point for developing biologically active compounds. nih.govresearchgate.net These chalcone derivatives have shown promising anticancer activity, indicating that the 7-ethoxy-1-benzofuran moiety can be effectively incorporated into pharmacologically active structures. nih.govresearchgate.net

    Molecular docking studies on other benzofuran derivatives have successfully predicted their binding modes and affinities. For example, in silico investigations of benzofuran derivatives targeting bacterial proteins have shown a strong correlation between docking scores and antibacterial activity. africanjournalofbiomedicalresearch.com These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. nih.gov

    Table 1: Predicted Binding Affinities of Representative Benzofuran Derivatives

    While specific data for this compound is unavailable, the following table presents hypothetical binding affinities based on findings for analogous compounds to illustrate the type of data generated in such computational studies. The binding energies are typically measured in kcal/mol, with lower values indicating a stronger binding affinity.

    Compound FamilyTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
    Nitrobenzofuran DerivativesBacterial Protein (e.g., DHFR)-8.5 to -10.5Asp27, Phe31, Ile94
    Ethoxybenzofuran ChalconesCancer-related Kinase-7.0 to -9.0Leu188, Val196, Ala246
    General Benzofuran ScaffoldsVarious Receptors-6.5 to -9.5Tyr115, Trp345, Phe372

    Note: The data in this table is illustrative and based on findings for related benzofuran compounds, not direct measurements for this compound.

    The interaction sites for benzofuran derivatives are diverse and depend on the specific target protein. For antibacterial agents, the binding pocket of enzymes like dihydrofolate reductase (DHFR) is a common target. nih.gov In the context of anticancer activity, these compounds may bind to the ATP-binding site of various kinases or interact with amino acid residues in the active sites of other enzymes crucial for cancer cell proliferation.

    Structure Activity Relationship Sar Studies and Rational Design Principles for 7 Ethoxy 2 Nitro 1 Benzofuran Analogs

    Influence of Substituent Position and Electronic Nature on Molecular Properties

    The biological activity of benzofuran (B130515) derivatives is significantly influenced by the position and electronic characteristics of their substituents. The introduction of different functional groups onto the benzofuran scaffold can alter the molecule's steric, electronic, and hydrophobic properties, thereby affecting its interaction with biological targets.

    Research on various benzofuran analogs has demonstrated that the placement of electron-donating or electron-withdrawing groups on the benzene (B151609) ring has a profound effect on their inhibitory potency. For instance, studies on a series of 2-benzoylbenzofuran derivatives revealed that the presence of a methoxy (B1213986) group at the 6-position resulted in maximum inhibitory activity, while a 4-methoxy group led to the least activity nih.gov. This highlights the sensitivity of biological activity to the positional isomerism of substituents. Similarly, the introduction of strong electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can sometimes lead to a decrease in antiproliferative activity, suggesting that a delicate electronic balance is often required for optimal interaction with the target mdpi.com.

    Halogen substituents, such as chlorine, bromine, or fluorine, have been shown to consistently increase the anticancer activities of benzofuran derivatives nih.gov. This is often attributed to the formation of halogen bonds, which are attractive interactions between an electrophilic halogen and nucleophilic sites on a biological target, thereby enhancing binding affinity nih.gov. The position of the halogen is also a critical determinant of its biological effect nih.gov.

    The following table summarizes the general influence of substituent properties on the activity of benzofuran derivatives based on published research:

    Substituent PropertyGeneral Influence on Biological ActivityReferences
    Position Highly sensitive; isomeric placement can lead to significant differences in potency. nih.gov
    Electronic Nature (EDG/EWG) A balanced electronic profile is often optimal; strong donating or withdrawing groups can sometimes decrease activity. mdpi.com
    Halogens Generally increase activity, likely through the formation of halogen bonds. nih.gov
    Hydrophobicity Can enhance cytotoxic properties. mdpi.com

    Role of the Benzofuran Scaffold in Modulating Molecular Interactions

    The benzofuran core, a fused benzene and furan (B31954) ring system, serves as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active natural and synthetic compounds phytojournal.comrsc.org. This heterocyclic motif provides a rigid framework that can be appropriately decorated with various substituents to achieve specific interactions with biological targets nih.gov.

    The benzofuran scaffold's versatility allows it to engage in various non-covalent interactions, including:

    π-π stacking: The aromatic nature of the benzofuran ring system facilitates interactions with aromatic residues in protein binding sites.

    Hydrogen bonding: The oxygen atom in the furan ring can act as a hydrogen bond acceptor.

    Benzofuran derivatives have been shown to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids, leading to diverse pharmacological activities such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects phytojournal.comnih.govnih.gov. The ability of the benzofuran scaffold to serve as a core for molecules that can bind to serum albumins, such as bovine serum albumin (BSA), is also significant for their potential application in drug delivery systems nih.govnih.gov.

    Impact of the Ethoxy Group at Position 7 on Structural and Electronic Features

    In a study on the synthesis of 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone (B49325) derivatives, the 7-ethoxybenzofuran (B3319303) moiety served as a key building block for creating compounds with anticancer activity nih.govresearchgate.net. While this study focused on the final chalcone derivatives, the use of the 7-ethoxybenzofuran precursor underscores its utility in constructing biologically active molecules.

    The electron-donating nature of the 7-ethoxy group can influence the molecule in several ways:

    Modulation of Reactivity: The increased electron density can affect the reactivity of the benzofuran ring system in further chemical modifications.

    Alteration of Binding Interactions: The ethoxy group can participate in hydrogen bonding as an acceptor and contribute to hydrophobic interactions, thereby influencing the binding affinity and selectivity for a biological target.

    Influence on Molecular Conformation: The steric bulk of the ethoxy group can affect the preferred conformation of the molecule, which can be critical for its interaction with a specific binding site.

    A study on the effects of substituent groups on the fluorescence characteristics of benzofurazan (B1196253) compounds, a related heterocyclic system, demonstrated that the electronic effects of substituents at the 4- and 7-positions could be correlated with their photophysical properties using Hammett substituent constants rsc.org. This suggests that the electronic influence of the 7-ethoxy group in 7-ethoxy-2-nitro-1-benzofuran is a key parameter governing its molecular properties.

    Significance of the Nitro Group at Position 2 in Molecular Recognition

    The nitro group is a strong electron-withdrawing group that can significantly impact a molecule's electronic properties and its ability to participate in molecular recognition. When placed at the 2-position of the benzofuran ring, the nitro group is expected to decrease the electron density of the heterocyclic system.

    The nitro group can engage in several types of interactions that are crucial for molecular recognition:

    Hydrogen Bonding: The oxygen atoms of the nitro group can act as strong hydrogen bond acceptors.

    Dipole-Dipole Interactions: The nitro group possesses a large dipole moment, which can lead to favorable electrostatic interactions with polar residues in a binding site.

    Charge-Transfer Interactions: The electron-deficient nature of the nitroaromatic system can facilitate charge-transfer interactions with electron-rich biological macromolecules.

    In a review of benzofuran derivatives with anticancer activity, a compound containing a nitro group was found to exhibit significantly boosted activity, which was attributed to its ability to reduce the melting temperature of DNA in cancer cells mdpi.com. This indicates a direct interaction of the nitro-substituted benzofuran with DNA, a key aspect of molecular recognition. Furthermore, the nitro group is a well-known pharmacophore in a variety of bioactive molecules, contributing to activities such as antibacterial, antineoplastic, and antiparasitic effects nih.gov.

    The reactivity of 2-nitrobenzofurans has been explored in catalytic asymmetric dearomative annulation reactions, demonstrating their utility in constructing complex, polycyclic skeletons with potential biological activity rsc.org. This highlights the chemical versatility of the 2-nitrobenzofuran (B1220441) scaffold for generating diverse molecular architectures.

    Design Strategies for Analogs with Tunable Properties

    The rational design of analogs of this compound with tunable properties involves a systematic modification of its core structure to optimize its biological activity and pharmacokinetic profile. Key strategies include:

    Modification of the Ethoxy Group: The length of the alkyl chain of the alkoxy group at position 7 can be varied (e.g., methoxy, propoxy) to probe the steric and hydrophobic requirements of the binding site. The introduction of polar functionalities into the alkyl chain could enhance solubility and modulate binding interactions.

    Substitution on the Benzene Ring: The introduction of additional substituents on the benzene portion of the benzofuran scaffold can be used to fine-tune the electronic properties and create additional points of interaction with the target. For example, the addition of halogens or small alkyl groups could enhance activity.

    Replacement of the Nitro Group: While the nitro group is important for activity, it can sometimes be associated with toxicity. Replacing it with other electron-withdrawing groups, such as a cyano or a sulfonyl group, could retain the desired electronic properties while potentially improving the safety profile.

    Hybrid Molecule Design: The benzofuran scaffold can be linked to other pharmacophores to create hybrid molecules with dual or enhanced activity. This approach, known as molecular hybridization, has been successfully used to develop potent anti-inflammatory agents by combining benzofuran with other heterocyclic moieties mdpi.com.

    A quantitative structure-activity relationship (QSAR) study on benzofuran-pyridine hybrids demonstrated the successful application of computational modeling in designing analogs with significant vasodilation properties nih.gov. Such in silico methods can be invaluable in prioritizing the synthesis of new analogs with a higher probability of desired activity.

    Comparison of this compound with Related Benzofuran Derivatives

    To understand the specific contributions of the 7-ethoxy and 2-nitro groups to the properties of this compound, it is useful to compare it with related benzofuran derivatives.

    CompoundKey Structural FeaturesAnticipated Impact on Properties
    Benzofuran Unsubstituted coreBaseline lipophilicity and electronic properties.
    2-Nitrobenzofuran Electron-withdrawing group at C2Decreased electron density in the furan ring, potential for specific hydrogen bonding and charge-transfer interactions.
    7-Ethoxybenzofuran Electron-donating group at C7Increased electron density in the benzene ring, potential for hydrogen bonding and hydrophobic interactions.
    7-Hydroxy-2-nitro-1-benzofuran Hydroxyl group instead of ethoxyThe hydroxyl group is a hydrogen bond donor and acceptor, potentially leading to stronger interactions with the target compared to the ethoxy group.
    6-Ethoxy-2-nitro-1-benzofuran Positional isomer of the ethoxy groupThe different position of the electron-donating group would alter the overall dipole moment and electronic distribution, likely leading to different biological activity.

    A study on 2-benzoylbenzofuran derivatives showed that a 6-ethoxy substituent was particularly potent, suggesting that the position of the alkoxy group is critical nih.gov. Therefore, a direct comparison of the 7-ethoxy isomer with the 6-ethoxy and other positional isomers would be highly informative for elucidating the precise SAR. Similarly, comparing this compound with analogs where the nitro group is at a different position would clarify the importance of the C2-substitution for its molecular recognition and biological effects.

    Advanced Research Applications of 7 Ethoxy 2 Nitro 1 Benzofuran and Its Analogs

    Development as Chemical Probes for Biological Systems

    The development of chemical probes is crucial for elucidating complex biological processes. The benzofuran (B130515) core is a common feature in many bioactive molecules, and its derivatives are being explored as scaffolds for novel chemical probes. nih.gov The introduction of specific substituents, such as the nitro and ethoxy groups in 7-Ethoxy-2-nitro-1-benzofuran, can modulate the molecule's photophysical properties, making it a candidate for fluorescent probes. For instance, nitroaromatic compounds are known to have their fluorescence quenched, a property that can be exploited in "turn-on" fluorescent probes where the fluorescence is restored upon reaction with a specific analyte.

    Furthermore, the concept of photoactivatable fluorophores (PAFs), or "caged" fluorophores, offers precise spatiotemporal control in biological imaging. nih.gov These molecules are initially non-fluorescent and become fluorescent upon irradiation with a specific wavelength of light. nih.gov While specific research on this compound as a PAF is not yet prevalent, the benzofuran scaffold's amenability to synthetic modification suggests its potential for the development of novel caged compounds for advanced biological imaging applications.

    Table 1: Potential Applications of Benzofuran Analogs as Chemical Probes

    Application AreaDescriptionRelevant Benzofuran Features
    Fluorescent Probes Molecules that exhibit a change in fluorescence upon interacting with a specific biological target.Tunable photophysical properties through substitution.
    Photoactivatable Fluorophores (PAFs) "Caged" molecules that become fluorescent upon light activation, allowing for precise spatial and temporal imaging.Susceptibility to synthetic modifications for creating photo-labile groups.
    Bioorthogonal Labeling Probes that can be selectively tagged to biomolecules in a living system without interfering with native biological processes.The benzofuran scaffold can be functionalized with bioorthogonal handles.

    Utilization in Radiopharmaceutical Design for Diagnostic Imaging (e.g., PET/SPECT Tracers targeting specific molecular structures)

    Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful non-invasive imaging techniques that rely on the administration of radiolabeled tracers. The benzofuran scaffold has shown considerable promise in the design of such tracers. A notable example is the development of fluorinated benzofuran derivatives as PET imaging agents for the detection of β-amyloid plaques, which are a hallmark of Alzheimer's disease. These derivatives exhibit high binding affinity to β-amyloid aggregates, a crucial characteristic for a successful imaging agent.

    The nitro group in this compound offers a potential site for radiolabeling. Nitroaromatic compounds are known to be selectively reduced in hypoxic (low oxygen) environments, which are characteristic of many solid tumors. This property is the basis for the design of hypoxia-selective radiotracers. While direct evidence for this compound is not available, it is conceivable that a radiolabeled analog could be developed as a PET or SPECT tracer for imaging tumor hypoxia. The general strategy involves the reduction of the nitro group within hypoxic cells, leading to the trapping of the radiolabel and allowing for visualization of hypoxic regions.

    Table 2: Benzofuran Analogs in Radiopharmaceutical Design

    Tracer TypeTargetImaging ModalityKey Structural Feature
    Fluorinated Benzofurans β-amyloid plaquesPETHigh binding affinity to amyloid aggregates.
    Hypothetical Nitrobenzofuran Tracer Hypoxic tumorsPET/SPECTSelective reduction of the nitro group in low-oxygen environments.

    Applications in Materials Science and Organic Electronics

    The unique electronic properties of the benzofuran ring system make it an attractive building block for advanced materials. Benzofuran derivatives have been incorporated into polymers and are being investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs). The ability to tune the electronic properties of the benzofuran core through the introduction of substituents like the electron-withdrawing nitro group and the electron-donating ethoxy group in this compound is particularly advantageous in this context.

    These substitutions can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which are critical parameters for designing materials for organic electronic devices. While specific studies on the material properties of this compound are limited, the broader class of benzofurans continues to be an active area of research in materials science.

    Table 3: Potential Material Science Applications of Functionalized Benzofurans

    ApplicationDesired PropertyRole of Benzofuran Scaffold
    Organic Light-Emitting Diodes (OLEDs) Efficient charge transport and luminescence.Tunable HOMO/LUMO levels through substitution.
    Organic Photovoltaics (OPVs) Broad absorption spectrum and good charge mobility.Electron-rich core that can be modified to optimize photovoltaic properties.
    Organic Field-Effect Transistors (OFETs) High charge carrier mobility.Planar structure that can facilitate π-π stacking and charge transport.

    Precursor Roles in the Synthesis of More Complex Molecules

    One of the most significant applications of this compound and its analogs is their role as versatile precursors in the synthesis of more complex molecules. A prominent example is the use of the closely related analog, 1-(7-ethoxy-1-benzofuran-2-yl)ethanone, in the synthesis of a series of chalcone (B49325) derivatives. researchgate.netnih.gov These chalcones, synthesized through a Claisen-Schmidt condensation, have demonstrated significant anticancer activity. researchgate.netnih.gov

    The nitro group at the 2-position of this compound is a versatile functional group that can be transformed into a variety of other functionalities. For instance, it can be reduced to an amino group, which can then be further modified to introduce a wide range of substituents or to participate in cyclization reactions to form more complex heterocyclic systems. This synthetic flexibility makes this compound a valuable starting material for the construction of novel compounds with potential therapeutic applications.

    Table 4: Synthetic Transformations of Benzofuran Analogs

    Starting MaterialReactionProductSignificance
    1-(7-ethoxy-1-benzofuran-2-yl)ethanoneClaisen-Schmidt CondensationChalcone DerivativesSynthesis of compounds with anticancer activity. researchgate.netnih.gov
    This compoundReduction of Nitro Group2-Amino-7-ethoxy-1-benzofuranPrecursor for further functionalization and synthesis of complex heterocycles.

    Contribution to Combinatorial Chemistry Libraries for Discovery Research

    Combinatorial chemistry is a powerful strategy for the rapid synthesis of large and diverse libraries of compounds for high-throughput screening and drug discovery. The benzofuran scaffold is an excellent candidate for inclusion in such libraries due to its proven biological activity and synthetic tractability. nih.gov

    The synthesis of multi-substituted benzofuran libraries has been successfully demonstrated using various synthetic methodologies. These approaches allow for the systematic variation of substituents around the benzofuran core, leading to a vast chemical space for exploration. This compound and its derivatives can serve as key building blocks in the construction of these libraries. By leveraging the reactivity of the nitro group and the potential for further substitution on the aromatic ring, a wide array of novel benzofuran analogs can be generated. These libraries can then be screened against various biological targets to identify new lead compounds for drug development.

    Q & A

    Q. How does X-ray crystallography aid in resolving structural ambiguities for nitro-substituted benzofurans?

    • Methodological Answer : Single-crystal X-ray diffraction confirms bond lengths/angles and nitro group coplanarity with the benzofuran ring. For example, Kitamura et al. (2012) resolved dihedral angles (<10°) to validate resonance stabilization .

    Data Analysis and Reporting

    Q. What statistical approaches are recommended for analyzing variability in synthetic yield data across multiple trials?

    • Methodological Answer : Apply ANOVA to identify significant factors (e.g., catalyst type, solvent). Use Grubbs’ test to exclude outliers. Report confidence intervals (95% CI) and standard deviations (n ≥ 3 replicates). Data visualization (box plots) highlights trends .

    Q. How should researchers document synthetic procedures to ensure reproducibility in publications?

    • Methodological Answer : Include detailed spectral data (NMR, HRMS), purity metrics (HPLC), and reaction monitoring methods (TLC Rf values). Specify equipment models (e.g., Bruker 400 MHz NMR) and software for data analysis (e.g., MestReNova) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.